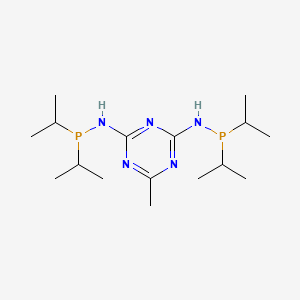
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol, also known as 4-methyl-2-penten-1-ol, is a cyclic alcohol with a range of uses in organic synthesis and scientific research. Its low toxicity and high stability make it an ideal reagent for a variety of applications.
科学研究应用
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol has a variety of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of biochemicals and natural products, such as terpenes and steroids. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol is used as a starting material for the synthesis of other compounds, such as alcohols, amines, and aldehydes.
作用机制
The mechanism of action of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol is not well understood. However, it is believed that the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a base or Grignard reagent involves the formation of an alkoxide ion, which is then protonated to form an alcohol. The reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a Grignard reagent is believed to involve the formation of a Grignard reagent-alcohol complex, which is then protonated to form an alcohol.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol are not well understood. However, it is believed to be non-toxic and non-carcinogenic. It has been shown to be relatively stable in the presence of air and light.
实验室实验的优点和局限性
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol has several advantages for lab experiments. It is relatively non-toxic and non-carcinogenic, making it a safe reagent for use in the laboratory. It is also relatively stable in the presence of air and light, making it suitable for use in a variety of laboratory conditions. However, it is important to note that (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol is flammable and should be handled with care.
未来方向
There are a number of potential future directions for (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol. One potential direction is the development of new synthetic methods for the synthesis of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol. Another potential direction is the development of new applications for (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol, such as in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, further research into the biochemical and physiological effects of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol may lead to new insights into its potential uses. Finally, further research into the safety and toxicity of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol may lead to new ways to reduce the risk of using this compound in the laboratory.
合成方法
The synthesis of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol can be achieved through several methods. The most common method is the base-catalyzed dehydration of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol alcohol. This reaction involves the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a base such as sodium hydroxide or potassium hydroxide in the presence of a solvent such as ethanol or methanol. Another method is the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a Grignard reagent. This reaction involves the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a Grignard reagent such as ethylmagnesium bromide in the presence of a solvent such as ether.
属性
IUPAC Name |
[4-[(E)-4-methylpent-2-enyl]cyclohex-3-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h3-4,6,11,13-14H,5,7-10H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPSJAHLCUOGFK-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCC1=CCC(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CC1=CCC(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














